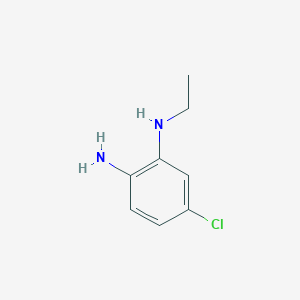

5-Chloro-1-N-ethylbenzene-1,2-diamine

Description

Contextualization of Aromatic Diamines in Organic Synthesis

Aromatic diamines, particularly benzene-1,2-diamine (also known as o-phenylenediamine), are fundamental building blocks in organic synthesis. Their importance stems from the reactivity of the two amino groups, which can readily undergo condensation reactions with a variety of dicarbonyl compounds. This reactivity is harnessed to construct numerous heterocyclic systems. For instance, their reaction with α-diketones is a classic and efficient method for synthesizing quinoxalines, a class of compounds with significant biological activity. researchgate.net Similarly, condensation with carboxylic acids or their derivatives leads to the formation of benzimidazoles, which are key components in many pharmaceuticals.

The utility of these diamines extends to the synthesis of polymers, dyes, and pigments. Triphenylamine-based diamines, for example, serve as essential monomers for creating aromatic polyamides with diverse properties. mdpi.com The versatility of benzene-1,2-diamine derivatives makes them indispensable starting materials for a multitude of chemical transformations. mdpi.comnbinno.com

Significance of Functionalized Benzene-1,2-diamines in Advanced Chemical Scaffolding

The introduction of functional groups—such as halogens, alkyls, or nitro groups—onto the benzene-1,2-diamine ring creates "functionalized" derivatives with tailored properties. These substituents can modify the electronic nature of the aromatic ring and the nucleophilicity of the amino groups, allowing for precise control over reaction pathways and outcomes. This makes functionalized benzene-1,2-diamines highly valuable as advanced chemical scaffolds for building complex, three-dimensional molecular architectures.

In the field of medicinal chemistry, these scaffolds are used to synthesize molecules that can interact with biological targets. For example, derivatives have been explored for their potential as inhibitors of HIV-1 reverse transcriptase and capsid assembly. lookchem.com They are also integral to the development of organocatalysts, where the diamine moiety can act as a hydrogen bond donor, facilitating specific chemical reactions. mdpi.commdpi.com The modular nature of these scaffolds allows chemists to systematically alter the structure to optimize biological activity or catalytic performance. Synthetic polymers based on functionalized monomers can form dynamic, fibrous structures that mimic those found in nature, making them suitable for creating advanced biomaterials. rsc.org

Research Landscape of 5-Chloro-1-N-ethylbenzene-1,2-diamine

The specific compound, this compound, is a functionalized aromatic diamine. Its structure features a chlorine atom at the 5-position and an ethyl group on one of the nitrogen atoms. These modifications distinguish it from the parent o-phenylenediamine (B120857), imparting specific chemical characteristics that make it a useful reagent in specialized synthetic applications.

While extensive peer-reviewed studies focusing exclusively on this compound are not widely available in public literature, its chemical identity and properties are well-documented, and it is available commercially, often as a dihydrochloride salt. biosynth.com The presence of the chloro and ethyl groups provides specific steric and electronic properties that can be exploited in the synthesis of targeted molecules, likely within the pharmaceutical and materials science sectors. Its structural similarity to other researched N-substituted and chlorinated benzene-1,2-diamines suggests its potential as a precursor for creating complex heterocyclic compounds like substituted benzimidazoles or as a component in the development of novel organic materials. lookchem.comchemical-suppliers.eu

Below are the key identifiers for the dihydrochloride form of this compound.

| Property | Value |

| IUPAC Name | 4-Chloro-N1-ethylbenzene-1,2-diamine dihydrochloride |

| CAS Number | 2228651-97-4 |

| Molecular Formula | C₈H₁₃Cl₃N₂ |

| Molecular Weight | 243.6 g/mol |

| Canonical SMILES | Cl.Cl.CCNc1cc(Cl)ccc1N |

Table 1: Chemical Identification of this compound dihydrochloride. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIMZVPJYAILNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1 N Ethylbenzene 1,2 Diamine and Its Analogues

Established Synthetic Routes

The traditional synthesis of 5-Chloro-1-N-ethylbenzene-1,2-diamine and related compounds typically relies on a sequence of well-understood reactions. These routes often commence with a readily available substituted benzene (B151609) derivative, which is then functionalized in a stepwise manner.

A common precursor for the synthesis of this compound is 5-chloro-2-nitroaniline (B48662). This intermediate can be synthesized through various methods, such as the amination of 2,4-dichloronitrobenzene (B57281). One documented procedure involves reacting 2,4-dichloronitrobenzene with aqueous and gaseous ammonia. quickcompany.in Another approach starts with the acylation of 3-chloroaniline (B41212) with formic acid, followed by nitration and subsequent hydrolysis to yield 5-chloro-2-nitroaniline. chemicalbook.com

Once the precursor is obtained, the synthesis can proceed through several established pathways.

Reductive Amination Approaches

Reductive amination offers a direct method for the N-alkylation of amines. In the context of synthesizing the target molecule, this would typically involve the reaction of a suitable carbonyl compound with an amino precursor, followed by reduction. However, a more common strategy involves the reduction of a nitro group to an amine, followed by alkylation.

The reduction of the nitro group in 5-chloro-2-nitroaniline to yield 4-chloro-1,2-phenylenediamine is a critical step. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using metal catalysts such as palladium on carbon (Pd/C) or nickel is a common industrial method. Chemical reduction methods using reagents like tin(II) chloride in hydrochloric acid or sodium borohydride (B1222165) in the presence of a catalyst are also effective. nih.govnih.gov The choice of reducing agent can be crucial to avoid side reactions, especially when dealing with halogenated compounds.

Following the formation of 4-chloro-1,2-phenylenediamine, selective N-ethylation is required. This can be challenging due to the presence of two nucleophilic amino groups. Reductive amination using acetaldehyde (B116499) and a selective reducing agent like sodium triacetoxyborohydride (B8407120) could theoretically be employed to introduce the ethyl group onto one of the amino functions. The regioselectivity of this reaction would be influenced by the steric and electronic environment of the two amino groups.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative route, particularly for introducing the amino groups. While less common for the direct synthesis of N-alkylated diamines from a non-aminated precursor, it can be a key step in the synthesis of intermediates. For instance, the synthesis of 5-chloro-2-nitroaniline from 2,4-dichloronitrobenzene involves the nucleophilic displacement of one of the chloro groups by ammonia. guidechem.comgoogle.com This reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.

A hypothetical SNAr approach to the target molecule could involve a starting material with two leaving groups, where one is selectively replaced by ethylamine (B1201723) and the other by an amino group or its equivalent. However, controlling the selectivity of such a reaction would be a significant synthetic challenge.

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods. These include green chemistry approaches and catalyst-free reactions.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of aromatic amines. This includes the use of greener solvents, catalysts, and energy sources. For the reduction of nitroanilines, for example, research has focused on developing highly efficient and recyclable nanocatalysts to minimize waste and improve reaction rates. nih.govrsc.org

In the context of N-alkylation, "hydrogen borrowing" or "hydrogen auto-transfer" catalysis has emerged as a green alternative to traditional alkylation methods that use alkyl halides. rsc.orgresearchgate.net This approach utilizes alcohols as alkylating agents, with water being the only byproduct. A ruthenium-based catalyst, for instance, has been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions. nih.gov A hypothetical green synthesis of this compound could therefore involve the reaction of 4-chloro-1,2-phenylenediamine with ethanol (B145695) in the presence of a suitable hydrogen-borrowing catalyst.

The use of palladium complexes for the N-alkylation of amines with alcohols also represents a sustainable strategy. rsc.org

Catalyst-Free Synthesis Methods

While many synthetic transformations rely on catalysts, the development of catalyst-free methods is a significant goal in organic synthesis as it simplifies purification and reduces costs and environmental impact.

For N-alkylation, solvent-free conditions can sometimes be employed to drive reactions to completion. acs.org While a completely catalyst-free N-alkylation of an aromatic diamine with an alcohol is challenging, research into high-temperature and high-pressure conditions or the use of microwave irradiation could offer potential catalyst-free pathways. However, for a molecule like this compound, achieving selective mono-ethylation without a catalyst would be difficult due to the similar reactivity of the two amino groups.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation to the N-alkylation of aromatic amines has been shown to be a particularly effective and environmentally benign approach. researchgate.net

One promising green methodology involves the direct mono-N-alkylation of aromatic amines with alkyl halides in water, without the need for a catalyst. researchgate.net This approach leverages the ability of microwaves to rapidly and uniformly heat the aqueous reaction mixture, promoting the selective alkylation. For the synthesis of this compound, this would involve the reaction of 4-chloro-o-phenylenediamine with an ethyl halide, such as ethyl bromide or ethyl iodide, under microwave irradiation. The polarity of water makes it an excellent solvent for absorbing microwave energy, thereby facilitating the reaction.

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Aromatic Amines This table presents a generalized comparison based on literature findings for similar reactions.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours nih.govresearchgate.net |

| Yield | Moderate | Often higher yields nih.govresearchgate.net |

| Solvent | Often organic solvents (e.g., DMF, NMP) nih.gov | Water or minimal solvent researchgate.net |

| By-products | Can lead to dialkylation and other side products | Often cleaner with higher selectivity nih.gov |

Another advanced microwave-assisted protocol utilizes a catalyst, such as manganese(II) chloride (MnCl₂), for the N-alkylation of amines with alcohols. researchgate.net This method offers an alternative to the use of alkyl halides and demonstrates broad substrate scope and excellent yields. In this context, this compound could be synthesized from 4-chloro-o-phenylenediamine and ethanol under microwave conditions with a catalytic amount of MnCl₂. researchgate.net The advantages of this protocol include stable reaction profiles and easy workup procedures. researchgate.net

Regioselective Synthesis Challenges and Solutions

A primary challenge in the synthesis of this compound from 4-chloro-o-phenylenediamine is achieving regioselective N-ethylation. The two amino groups in the starting material have different electronic environments due to the presence of the chloro substituent, but direct alkylation can often lead to a mixture of N1 and N2-alkylated products, as well as the dialkylated product.

Controlling the regioselectivity of N-alkylation in such systems often requires a strategic approach. One common strategy involves the use of protecting groups. For instance, one of the amino groups can be selectively protected, followed by alkylation of the unprotected amino group, and subsequent deprotection. However, this adds extra steps to the synthesis.

A more direct approach to achieve regioselectivity can be influenced by the reaction conditions. The choice of base, solvent, and temperature can significantly impact the site of alkylation. For instance, in the N-alkylation of similar ambidentate nitrogen heterocycles like indazoles, the selectivity can be thermodynamically controlled, leading to the preferential formation of one isomer. researchgate.net A similar principle could be applied to the N-ethylation of 4-chloro-o-phenylenediamine, where careful optimization of reaction conditions could favor the formation of the desired 1-N-ethyl isomer.

Another strategy to circumvent regioselectivity issues involves a multi-step synthetic sequence starting from a different precursor. For example, a synthetic route could begin with the nitration of a suitable chlorinated aniline (B41778) derivative, followed by N-ethylation, and finally, reduction of the nitro group to an amine. A patent for the synthesis of o-phenylenediamine (B120857) describes a process starting from 1,4-dichlorobenzene, which is nitrated to 2,5-dichloro-nitrobenzene. This intermediate is then aminated to form 4-chloro-2-nitraniline, which is subsequently hydrogenated to the diamine. beilstein-journals.org A modification of this route, introducing the ethyl group at the appropriate stage, could provide a regioselective pathway to the target compound.

Chemical Reactivity and Derivatization Chemistry of 5 Chloro 1 N Ethylbenzene 1,2 Diamine

Reactions Involving Amine Functionalities

The presence of both a primary and a secondary amine group on the aromatic ring makes 5-Chloro-1-N-ethylbenzene-1,2-diamine a potent binucleophile. The reactivity of these sites can be selectively targeted or simultaneously engaged to build molecular complexity.

Acylation and Alkylation Reactions

The amine groups of this compound readily undergo acylation with reagents like acyl chlorides or anhydrides to form the corresponding amides. A key consideration in these reactions is regioselectivity. Generally, the primary amine is more nucleophilic and less sterically hindered than the N-ethylated secondary amine, favoring acylation at the N2 position, particularly under kinetically controlled conditions. For instance, selective acylation of the more nucleophilic amine in substituted phenylenediamines has been achieved using reagents like acetyl chloride in the presence of a base such as pyridine. google.com

Alkylation of the diamine can introduce further diversity. N-alkylation of anilines and their derivatives can be accomplished through various methods, including reactions with alkyl halides or via hydrogen-borrowing catalysis with alcohols. researchgate.net In the case of this compound, alkylation of the remaining N-H bond of the primary amine would yield a di-N-substituted product. Achieving selective mono-alkylation can be challenging and may lead to mixtures. The selectivity between N- and O-alkylation in ambident nucleophiles is influenced by steric effects and the electronic properties of the substrate and alkylating agent. nih.gov Copper-catalyzed methods have also been developed for the N-alkylation of anilines with alkylborane reagents, which can avoid overalkylation and proceed without strong bases. organic-chemistry.org

Condensation Reactions with Carbonyl Compounds

Condensation reactions between o-phenylenediamines and carbonyl compounds are fundamental transformations. The initial step typically involves the formation of a Schiff base (imine) by reaction of one of the amine groups with an aldehyde or ketone. For this compound, this intermediate can then undergo intramolecular cyclization, which is the basis for the synthesis of the heterocyclic systems discussed in section 3.2. The reaction of o-phenylenediamines with ketones, for example, is a primary route to 1,5-benzodiazepines, often promoted by acid catalysts or other reagents like silver nitrate. researchgate.net

Coupling Reactions and Amidation

Amidation, as a specific form of acylation, is a principal reaction of the amine functionalities, as detailed in section 3.1.1. A straightforward one-pot synthesis for phenol (B47542) amides has been developed using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

The primary amine group also allows for diazotization-coupling reactions. Treatment with cold nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the primary amine into a diazonium salt (ArN₂⁺). researchgate.net This reactive intermediate can then couple with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. This reaction is a classic method for joining two aryl rings through an azo (-N=N-) linkage. researchgate.net

Cyclization Reactions for Heterocyclic Scaffolds

The most significant utility of o-phenylenediamines, including this compound, lies in their role as precursors to nitrogen-containing heterocyclic compounds. The 1,2-arrangement of the amine groups is perfectly suited for condensation and cyclization with bifunctional electrophiles.

Synthesis of Benzimidazole (B57391) Derivatives

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a classic and widely used method for synthesizing benzimidazoles. researchgate.netresearchgate.net When this compound is used, the reaction proceeds via an initial condensation to form a Schiff base, followed by intramolecular cyclization and subsequent aromatization (often through oxidation) to yield a 1,2-disubstituted benzimidazole. The N-ethyl group of the starting material becomes the substituent at the N-1 position of the benzimidazole ring.

A variety of catalysts and conditions can be employed, from heating in acidic media to modern methods using metal nanoparticles or catalyst-free conditions in green solvents. acs.orguit.no The reaction is highly versatile, tolerating a wide range of substituents on both the diamine and the aldehyde. For example, a similar precursor, N-phenyl-o-phenylenediamine, reacts with various benzaldehydes in the presence of a copper catalyst to form 1,2-disubstituted benzimidazoles in good yields. acs.org The synthesis of the potent opioid etonitazene involves the condensation of an N-alkylated nitro-o-phenylenediamine with a substituted phenylacetic acid, highlighting the power of this method to build complex drug scaffolds. wikipedia.org

| Reactant 1 (Diamine) | Reactant 2 (Carbonyl) | Catalyst / Conditions | Product Type | Yield | Reference |

| o-Phenylenediamine (B120857) | Various Aldehydes | None / Methanol, RT, 1 min | 2-Substituted Benzimidazoles | 33-96% | uit.no |

| N-Phenyl-o-phenylenediamine | Benzaldehydes | Cu(OAc)₂, air, DMSO, heat | 1,2-Disubstituted Benzimidazoles | 69-81% | acs.org |

| o-Phenylenediamine | Organic Acids | None / 140 °C | 2-Substituted Benzimidazoles | N/A | researchgate.net |

| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite / THF, 25 °C | 2-(4-chlorophenyl)-5-chlorobenzimidazole | 80% | researchgate.net |

Formation of Other Nitrogen-Containing Heterocycles

Beyond benzimidazoles, this compound is a precursor to other important heterocyclic systems.

Quinoxalines: The condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) is a direct and efficient method for synthesizing quinoxalines. nih.govnih.gov This reaction has been optimized using various conditions, including green methods with recyclable catalysts or solvent-free approaches. chim.it Surrogates for 1,2-dicarbonyls, such as α-haloketones, can also be used effectively. nih.govchim.it

1,5-Benzodiazepines: These seven-membered heterocyclic compounds are readily formed by the condensation of o-phenylenediamines with ketones, typically in the presence of an acid catalyst. researchgate.netnih.gov A range of catalysts, from Lewis acids like BF₃-etherate to solid acid catalysts such as zeolites (H-MCM-22), have been shown to promote this cyclocondensation. researchgate.netnih.gov The reaction is applicable to both cyclic and acyclic ketones, providing access to a diverse library of benzodiazepine (B76468) derivatives. nih.govpsu.edu

| Heterocycle | Reactant 1 (Diamine) | Reactant 2 | Catalyst / Conditions | Yield | Reference |

| Quinoxaline (B1680401) | o-Phenylenediamine | 1,2-Diketones | NH₄HF₂, aq. EtOH | 90-98% | nih.gov |

| Quinoxaline | o-Phenylenediamine | α-Haloketones | HClO₄·SiO₂ | Excellent | chim.it |

| Quinoxaline | o-Phenylenediamine | α-Hydroxy ketones | I₂, DMSO, RT | 80-90% | encyclopedia.pub |

| 1,5-Benzodiazepine | o-Phenylenediamine | Ketones | H-MCM-22, Acetonitrile, RT | Good to Excellent | nih.gov |

| 1,5-Benzodiazepine | o-Phenylenediamine | Ketones | AgNO₃, Solvent-free | N/A | researchgate.net |

| 1,5-Benzodiazepine | o-Phenylenediamine | Ketones | MgO/POCl₃, Solvent-free | 65-90% | psu.edu |

Intramolecular Cyclization Pathways

The ortho-diamine functionality is a classic precursor for the synthesis of fused heterocyclic systems. In this compound, the adjacent primary and N-ethylamino groups readily undergo condensation reactions with bifunctional electrophiles to form stable five-, six-, or seven-membered rings.

One of the most common cyclization pathways for o-phenylenediamines is the Phillips condensation, which leads to the formation of benzimidazoles. This reaction typically involves heating the diamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation). For the title compound, reaction with various aldehydes would initially form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (or aromatization) to yield 1-ethyl-6-chloro-2-substituted-1H-benzimidazoles. The N-ethyl group specifically directs the regiochemistry of the benzimidazole product. This approach is a cornerstone in medicinal chemistry for creating libraries of benzimidazole derivatives for biological screening. nih.govnih.gov For instance, analogous syntheses using 4-chloro-N-methyl-o-phenylenediamine have been successfully employed to create a variety of 5-chloro-1-methyl-2-substituted benzimidazoles. derpharmachemica.com

Beyond benzimidazoles, the diamine can be used to construct other important heterocyclic scaffolds. Reaction with 1,3-dicarbonyl compounds can lead to the formation of seven-membered rings, specifically 1,5-benzodiazepines, which are a privileged class of compounds in drug discovery. nih.gov Similarly, condensation with α-haloketones or related reagents can be a pathway to quinoxalines, another class of biologically relevant heterocycles. These cyclization reactions underscore the utility of this compound as a versatile building block for complex molecular architectures.

Halogen-Directed Transformations

The chloro substituent plays a dual role in the reactivity of the molecule. It influences the electronic properties of the aromatic ring and serves as a potential leaving group or a directing group for metalation reactions.

The chloro group on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups at the ortho and/or para positions. libretexts.orglibretexts.org In this compound, the amino groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, displacement of the chlorine atom by nucleophiles such as alkoxides, amines, or thiolates would require harsh reaction conditions, including high temperatures and pressures.

However, the reactivity can be significantly enhanced through transition-metal-catalyzed cross-coupling reactions. Methodologies like the Buchwald-Hartwig amination, Suzuki coupling (for C-C bond formation), or Ullmann condensation could be employed to replace the chloro group. These reactions would proceed under much milder conditions and allow for the introduction of a wide variety of substituents at the C5 position, providing a powerful tool for generating molecular diversity from the parent scaffold.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov The reaction uses a directing metalation group (DMG) to chelate an organolithium base (like n-BuLi or sec-BuLi), facilitating deprotonation at the adjacent ortho position. nih.gov In this compound, there are three potential DMGs: the primary amine, the N-ethylamino group, and the chloro atom.

The relative directing power of these groups is generally accepted to be Amide > Amine > Chloro. nih.gov The secondary N-ethylamino group is expected to be the most potent DMG in this molecule. It would direct the lithiation to the C6 position, which is ortho to the N-ethylamino group and meta to the chloro group. This regioselectivity is highly predictable and allows for the introduction of a wide range of electrophiles—such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or silyl (B83357) halides—exclusively at the C6 position. This method provides a precise route to contiguously polysubstituted benzene (B151609) derivatives that would be difficult to access through classical electrophilic aromatic substitution. nih.gov

Exploration of Polysubstituted Derivatives

The chemical handles present in this compound allow for a systematic exploration of polysubstituted derivatives. The reactivity pathways described above can be used sequentially or in combination to build molecular complexity.

Heterocycle Formation Followed by Functionalization : A common strategy involves first performing an intramolecular cyclization to form a stable heterocyclic core, such as a benzimidazole. The resulting product, for example, 1-ethyl-6-chloro-2-substituted-1H-benzimidazole, retains the chloro group, which can then be subjected to cross-coupling reactions to introduce further diversity at that position.

Ortho-Metalation Followed by Cyclization : Alternatively, the parent diamine could first undergo directed ortho-metalation to install a new substituent at the C6 position. The resulting polysubstituted diamine could then be cyclized to generate a benzimidazole or benzodiazepine core with substitution patterns not achievable through other means.

Sequential N-Functionalization : The primary and secondary amino groups can themselves be further functionalized. For instance, the primary amine could be selectively acylated or alkylated, creating a precursor for more complex cyclization reactions or to modulate the electronic and steric properties of the molecule.

These synthetic strategies enable the creation of a diverse library of compounds derived from the this compound scaffold. The table below illustrates potential derivatives accessible through these chemical transformations.

| Reaction Type | Reagent(s) | Potential Product Structure |

| Intramolecular Cyclization | R-CHO, then oxidation | 1-ethyl-2-R-6-chloro-1H-benzimidazole |

| Intramolecular Cyclization | 1,3-Diketone | 7-Chloro-5-ethyl-substituted-1,5-benzodiazepine |

| Halogen Transformation (Suzuki Coupling) | Ar-B(OH)₂, Pd catalyst | 5-Aryl-1-N-ethylbenzene-1,2-diamine |

| Directed Ortho-Metalation | 1. s-BuLi; 2. E⁺ (e.g., CO₂) | 5-Chloro-2-N-ethyl-6-carboxybenzene-1,2-diamine |

These examples highlight the compound's role as a versatile intermediate for constructing a wide array of polysubstituted aromatic and heterocyclic systems for applications in materials science and pharmaceutical development. nih.gov

Mechanistic Investigations of Reactions Involving 5 Chloro 1 N Ethylbenzene 1,2 Diamine

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 5-Chloro-1-N-ethylbenzene-1,2-diamine, particularly in the common synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds, are generally understood to proceed through a series of nucleophilic attack and dehydration steps. The initial and rate-determining step is typically the nucleophilic attack of one of the amino groups on a carbonyl carbon of the dicarbonyl compound.

The ethyl group on one nitrogen atom introduces both steric hindrance and an inductive electron-donating effect. This can influence which of the two amino groups initiates the reaction. The N-ethylated amino group is more nucleophilic due to the electron-donating nature of the ethyl group. However, it is also more sterically hindered. In contrast, the unsubstituted amino group is less nucleophilic but also less sterically encumbered. The reaction pathway can therefore be influenced by the nature of the dicarbonyl compound and the reaction conditions.

Transition state calculations for such reactions, often performed using computational methods like Density Functional Theory (DFT), help in visualizing the energy barriers of different potential pathways. ims.ac.jp For closely related systems, it has been shown that the transition state involves the formation of a tetrahedral intermediate after the initial nucleophilic attack. The subsequent steps involve intramolecular cyclization and dehydration to form the stable aromatic quinoxaline (B1680401) ring. The chloro-substituent, being electron-withdrawing, can influence the electron density on the benzene (B151609) ring and the pKa of the amino groups, which in turn affects the energy of the transition states.

A plausible reaction mechanism for the condensation with a generic 1,2-dicarbonyl compound is as follows:

Nucleophilic attack by one of the amino groups on a carbonyl carbon to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form an imine (Schiff base).

Intramolecular nucleophilic attack by the second amino group on the remaining carbonyl carbon.

A second dehydration step to yield the final quinoxaline product.

The regioselectivity of the final product, when an unsymmetrical dicarbonyl is used, is determined by the relative stabilities of the possible transition states.

Role of Catalysis in Selective Transformations

Catalysis plays a pivotal role in the selective transformation of this compound, particularly in enhancing reaction rates and improving yields. Various types of catalysts have been employed for the synthesis of quinoxalines from substituted o-phenylenediamines.

Acid Catalysis: Acid catalysts, such as acetic acid, p-toluenesulfonic acid, or Lewis acids, are commonly used to protonate the carbonyl group of the dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino groups of the diamine. This is particularly beneficial given that the chloro-substituent deactivates the benzene ring.

Metal-Based Catalysis: A variety of metal-based catalysts, including those based on copper, nickel, and gold, have been shown to be effective in quinoxaline synthesis. nih.govmdpi.com These catalysts can function through different mechanisms, such as activating the diamine or facilitating the dehydrogenative steps in certain reaction pathways. For instance, nickel-based systems have been developed for the synthesis of quinoxalines from 1,2-diamines. chemicalforums.com

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. The following table summarizes the effect of different catalysts on the synthesis of quinoxalines from substituted o-phenylenediamines, which can be extrapolated to reactions involving this compound.

| Catalyst | Typical Reaction Conditions | Observed Yield (%) | Key Mechanistic Role |

|---|---|---|---|

| Acetic Acid | Reflux in Ethanol (B145695) | 75-90 | Protonates carbonyl, activating it for nucleophilic attack. |

| CuSO4·5H2O | Room Temperature, Water | 85-95 | Lewis acid catalysis, coordination to reactants. |

| NiBr2/1,10-phenanthroline | Elevated Temperature | 80-92 | Facilitates dehydrogenative coupling. chemicalforums.com |

| Au/TiO2 | Ambient Temperature | ~90 | Promotes cyclization and dehydrogenation. mdpi.com |

Kinetic Studies of Derivatization Reactions

Kinetic studies of derivatization reactions, such as quinoxaline formation, provide quantitative data on reaction rates and the factors that influence them. For this compound, the rate of reaction is influenced by the electronic effects of the chloro and N-ethyl groups, as well as steric factors.

The electron-withdrawing chloro group decreases the basicity and nucleophilicity of the amino groups, which would be expected to slow down the initial nucleophilic attack. Conversely, the electron-donating N-ethyl group increases the nucleophilicity of the nitrogen it is attached to, potentially accelerating the reaction if this group is the primary nucleophile. However, the steric bulk of the ethyl group can counteract this electronic effect by hindering the approach to the electrophile.

Kinetic studies on related substituted o-phenylenediamines have shown that electron-donating groups on the benzene ring generally increase the reaction rate, while electron-withdrawing groups decrease it. The reaction rate is also dependent on the concentration of the reactants and the catalyst. A typical rate law for the acid-catalyzed condensation would likely be first order in the diamine, first order in the dicarbonyl compound, and first order in the acid catalyst.

| Substituent on Phenylenediamine | Electronic Effect | Steric Effect | Expected Relative Rate |

|---|---|---|---|

| None (o-phenylenediamine) | Neutral | Low | Baseline |

| 4-Chloro | Electron-withdrawing | Low | Slower than baseline |

| 4-Methyl | Electron-donating | Low | Faster than baseline |

| N-Ethyl | Electron-donating | Moderate | Variable (competing effects) |

| 4-Chloro, N-Ethyl | Competing | Moderate | Likely slower than N-ethyl alone |

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound effect on the reaction mechanism and rate of reactions involving this compound. Solvents can influence the solubility of reactants, stabilize or destabilize transition states, and in some cases, participate directly in the reaction mechanism.

For the condensation reaction to form quinoxalines, a range of solvents have been investigated for similar substrates. uw.edu Protic solvents like ethanol and water can stabilize charged intermediates and transition states through hydrogen bonding. Water is often considered a green and effective solvent for these reactions. nih.gov Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can also be effective as they can solvate the reactants and intermediates well. In some cases, solvent-free conditions have been employed, often in conjunction with microwave irradiation, to accelerate the reaction and simplify workup. mtieat.org

The relative polarity and hydrogen-bonding capability of the solvent can alter the reaction pathway. For instance, a polar protic solvent might favor a pathway with more charge separation in the transition state. The following table summarizes the effect of different solvents on the yield of quinoxaline synthesis from substituted o-phenylenediamines, providing an indication of their likely impact on reactions of this compound.

| Solvent | Polarity | Typical Yield (%) | Rationale |

|---|---|---|---|

| Ethanol | Polar Protic | 85-95 | Good solubility for reactants and stabilizes transition states. |

| Water | Polar Protic | 80-92 | Environmentally benign; promotes reaction through hydrophobic effects and H-bonding. nih.gov |

| Acetonitrile | Polar Aprotic | 70-88 | Good solvent for many organic reactions. |

| Toluene | Nonpolar | 60-80 | Allows for azeotropic removal of water, driving the equilibrium. |

| Solvent-free (Microwave) | N/A | 90-98 | Rapid heating and high efficiency. mtieat.org |

Side Reactions and Byproduct Formation in Synthesis

In the synthesis of derivatives from this compound, the formation of side reactions and byproducts can occur, reducing the yield and purity of the desired product. The specific nature of these byproducts depends on the reaction conditions and the reactivity of the starting materials.

In quinoxaline synthesis, potential side reactions include:

Self-condensation of the dicarbonyl compound: Under certain conditions, particularly with base catalysis, 1,2-dicarbonyl compounds can undergo self-condensation reactions.

Oxidation of the diamine: Aromatic amines can be susceptible to oxidation, especially in the presence of air and certain catalysts, leading to colored impurities. The presence of the electron-donating ethyl group may increase this susceptibility.

Incomplete cyclization: If the reaction is not driven to completion, intermediates such as the initial imine or the di-imine may remain in the reaction mixture.

Formation of benzimidazoles: In the presence of certain reagents or under specific conditions, o-phenylenediamines can react to form benzimidazoles instead of quinoxalines. For example, reaction with a carboxylic acid or its derivative would lead to a benzimidazole (B57391). chemicalforums.com

Polymerization: Under harsh conditions, polymerization of the starting materials or intermediates can occur.

Careful control of reaction parameters such as temperature, stoichiometry, and catalyst loading is essential to minimize these side reactions. Purification techniques like recrystallization or chromatography are often necessary to remove byproducts and obtain the pure desired product. The presence of the chloro and N-ethyl substituents will influence the propensity for these side reactions. For example, the steric hindrance of the N-ethyl group might lead to a higher proportion of incomplete reaction products.

Computational and Theoretical Chemistry Studies on 5 Chloro 1 N Ethylbenzene 1,2 Diamine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 5-Chloro-1-N-ethylbenzene-1,2-diamine. While specific studies on this exact molecule are not abundant in publicly accessible literature, principles from studies on related compounds such as 4-chloro-3-ethylphenol (B1220485) and N,N'-dibenzylideneethylenediamine derivatives can be applied. researchgate.netresearchgate.net

Using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the geometry of the molecule can be optimized to find its most stable conformation. researchgate.net For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the ground state. The ethyl group attached to one of the amino functionalities introduces conformational flexibility. Rotational barriers around the C-N and C-C bonds of the ethyl group can be calculated to identify different conformers and their relative energies. It is expected that the orientation of the ethyl group and the pyramidalization of the nitrogen atoms would be key conformational parameters. In the solid state, intermolecular interactions would likely play a significant role in dictating the observed conformation, which may differ from the lowest energy conformer in the gas phase. researchgate.net

Table 1: Predicted Structural Parameters for a Representative Substituted Benzene (B151609) Derivative (4-chloro-3-ethylphenol) Note: This data is for a related compound and serves as an example of typical results from quantum chemical calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.3880 - 1.3993 | 116.01 - 123.01 |

| C-Cl | 1.7430 | - |

| C-N | Not available | - |

| N-H | Not available | - |

| C-H (aromatic) | 0.9500 | - |

| C-C (ethyl) | 1.5350 | - |

| C-H (ethyl) | 0.9800 - 0.9900 | - |

Data adapted from a study on 4-chloro-3-ethylphenol. researchgate.net

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of chemical species. By calculating various electronic properties, insights into the electrophilic and nucleophilic nature of different sites within the this compound molecule can be gained.

Frontier Molecular Orbital (FMO) theory is a key application of DFT in reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For a substituted diamine, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atoms of the diamine groups. The LUMO, conversely, would be distributed over the aromatic ring, influenced by the electron-withdrawing chloro group.

Molecular Electrostatic Potential (MEP) mapping is another DFT-based tool that visualizes the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the two nitrogen atoms, making them sites for protonation and other electrophilic interactions.

Theoretical Modeling of Reaction Mechanisms and Energetics

Theoretical modeling can elucidate the step-by-step mechanisms of reactions involving this compound and calculate the associated energy changes. While specific mechanistic studies on this compound are limited, research on the reaction mechanisms of similar substituted aromatic amines provides a framework for understanding its potential reactivity. researchgate.net For instance, DFT can be used to model condensation reactions, which are characteristic of diamines. univ-msila.dz

Spectroscopic Property Predictions and Correlations

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be correlated with experimental data to confirm the structure of this compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in the assignment of peaks to specific atoms in the molecule. For instance, in a study of a sulfonamide-Schiff base derivative, DFT calculations were used to corroborate the experimental NMR assignments. nih.gov

These predictive capabilities are invaluable for structural elucidation and for understanding how the electronic environment of the molecule influences its spectroscopic signatures.

Non-covalent Interactions in Molecular Assemblies and Host-Guest Chemistry

Non-covalent interactions play a crucial role in the solid-state packing of molecules and in their interactions with other molecules in solution. For this compound, hydrogen bonding is expected to be a dominant non-covalent interaction, with the N-H groups of the diamine acting as hydrogen bond donors and the nitrogen lone pairs as acceptors.

The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and quantify these weak interactions. nih.gov Hirshfeld surface analysis is another computational tool that helps to visualize and quantify intermolecular contacts in a crystal lattice. mdpi.com These methods can reveal the presence of various types of interactions, such as N-H···N hydrogen bonds, C-H···π interactions, and halogen bonding involving the chlorine atom. Halogen-π interactions, for example, have been shown to be significant in the assembly of halogenated benzenes. rsc.org The interplay of these non-covalent forces dictates the supramolecular architecture of the compound in the crystalline state. researchgate.net

Advanced Synthetic Applications of 5 Chloro 1 N Ethylbenzene 1,2 Diamine As a Building Block

Precursor in Complex Organic Molecule Synthesis

The unique substitution pattern of 5-Chloro-1-N-ethylbenzene-1,2-diamine makes it a strategic starting material for constructing intricate molecular frameworks, especially heterocyclic compounds. The adjacent primary and secondary amine groups are poised for cyclization reactions with various electrophiles to form nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry and materials science.

For instance, ortho-phenylenediamines are well-established precursors for the synthesis of benzodiazepines, a class of psychoactive compounds. pharmaffiliates.com The reaction of a 1,2-diamine with appropriate diketones or their equivalents can lead to the formation of a seven-membered diazepine (B8756704) ring. researchgate.net While direct synthesis examples for the title compound are not extensively detailed in the provided results, the reactivity of analogous 1,2-diamines is well-documented. For example, N-benzyl-4-chloro-benzene-1,2-diamine is synthesized by the reduction of the corresponding nitroaniline precursor using iron powder and ammonium (B1175870) chloride, yielding the diamine in high purity. chemicalbook.com This highlights a standard method for preparing such diamines for further elaboration.

The chloro and ethyl substituents on the benzene (B151609) ring of this compound allow for fine-tuning the electronic and steric properties of the final products. The chlorine atom, being an electron-withdrawing group, can influence the reactivity of the aromatic ring and the basicity of the amino groups. The N-ethyl group provides steric bulk and can modulate the solubility and conformational flexibility of the resulting molecules. These features are critical in designing molecules with specific biological activities or material properties.

Intermediates for Advanced Functional Materials (Excluding specific material properties)

The structural attributes of this compound make it a valuable intermediate in the development of advanced functional materials.

Dye and Pigment Chemistry Intermediates

Substituted aromatic diamines are foundational components in the synthesis of various classes of dyes and pigments. The reaction of the diamine with coupling agents or through oxidative processes can lead to the formation of chromophoric systems. The specific substituents on the aromatic ring, such as the chloro and ethyl groups in this compound, play a crucial role in determining the final color, fastness, and other properties of the dye. For instance, the reaction of diamines with other aromatic compounds can form complex conjugated systems that absorb light in the visible region.

Polymer Precursors and Monomers

Aromatic diamines are essential monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The two amine functionalities of this compound can react with diacyl chlorides or dianhydrides to form long polymer chains.

The incorporation of the chloro and N-ethyl groups into the polymer backbone can impart specific characteristics. The chlorine atom can enhance flame retardancy and modify the polymer's solubility and thermal stability. The N-ethyl group can disrupt chain packing, potentially leading to more amorphous polymers with increased solubility and lower melting points compared to their unsubstituted counterparts.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for screening in drug discovery and chemical biology. This compound is a suitable scaffold for DOS due to its multiple reactive sites that can be selectively functionalized.

Starting from this single building block, a wide array of derivatives can be generated. For example, the primary amine can be selectively acylated, alkylated, or converted into other functional groups, while the secondary amine can participate in different sets of reactions. The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. This multi-directional reactivity allows for the rapid generation of a library of related but structurally distinct compounds.

High-Throughput Experimentation in Derivative Discovery

High-throughput experimentation (HTE) involves the use of automated and parallel synthesis techniques to rapidly prepare and screen large numbers of compounds. The use of versatile building blocks like this compound is central to the success of HTE campaigns. biosynth.com

In a typical HTE workflow, a core scaffold such as this diamine would be reacted with a library of diverse building blocks (e.g., aldehydes, carboxylic acids, sulfonyl chlorides) in a multi-well plate format. Each well would contain a unique combination of reactants, leading to the formation of a distinct derivative. The resulting library of compounds can then be directly screened for biological activity or other desired properties. The straightforward reactivity of the amine groups makes this compound an excellent candidate for such automated synthesis platforms.

Future Directions and Emerging Research Avenues for 5 Chloro 1 N Ethylbenzene 1,2 Diamine Chemistry

Development of Novel Catalytic Systems for Derivatization

The derivatization of aromatic diamines is fundamental to creating new molecular entities. Future research is intensely focused on developing innovative catalytic systems that offer higher efficiency, selectivity, and sustainability. For a substrate like 5-Chloro-1-N-ethylbenzene-1,2-diamine, with its distinct electronic and steric properties, tailored catalysts are essential.

Emerging research is moving beyond traditional palladium-based cross-coupling reactions towards more abundant and less toxic metal catalysts, such as those based on copper, iron, and nickel. These catalysts are being explored for C-N and C-C bond-forming reactions to modify the diamine core. Furthermore, the field of organocatalysis presents significant opportunities. Chiral 1,2-benzenediamine-derived organocatalysts have demonstrated potential in asymmetric reactions, such as Michael additions. numberanalytics.com The development of bifunctional catalysts, where the diamine scaffold itself is part of the catalytic system, is a promising strategy. For instance, a catalyst design incorporating the this compound moiety could feature cooperative actions between the primary and secondary amine groups to facilitate specific chemical transformations. rsc.org

| Catalyst Type | Potential Application for Derivatization | Key Advantages |

| Noble Metal Catalysts (e.g., Pd, Rh) | Asymmetric hydroamination and C-N cross-coupling. rsc.org | High activity and well-understood mechanisms. |

| Earth-Abundant Metal Catalysts (e.g., Fe, Cu) | C-H activation and amination reactions. | Lower cost, reduced toxicity, and improved sustainability. |

| Organocatalysts | Enantioselective Mannich and Michael addition reactions. numberanalytics.com | Metal-free, avoiding contamination of the final product. |

| Bifunctional Catalysts | Cooperative catalysis for complex bond formations. | Enhanced selectivity and reaction rates through synergistic effects. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. The application of flow chemistry to the synthesis and derivatization of this compound is a significant area for future development.

Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions involving hazardous reagents or highly reactive intermediates. This methodology minimizes human contact with potent chemicals and allows for rapid screening and optimization of reaction conditions, reducing development time and solvent usage. The integration of in-line purification and analytical technologies within a flow setup can lead to fully automated, multi-step syntheses, transforming the production of complex molecules derived from this diamine. This approach enables the creation of compound libraries for screening purposes with greater efficiency and consistency.

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Challenging, often requires re-optimization. | Linear and predictable by extending run time. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes and better heat transfer. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters. |

| Reproducibility | Can vary between batches. | High reproducibility and consistency. |

| Automation | Difficult to fully automate multi-step processes. | Readily integrated with automated systems for end-to-end synthesis. |

Exploration of Supramolecular Chemistry with Diamine Scaffolds

Aromatic diamines are excellent building blocks for supramolecular chemistry due to their ability to form predictable and stable hydrogen bonds and coordinate with metal ions. The unique substitution pattern of this compound—featuring a chloro group, an ethyl group, and two distinct amine functionalities—provides a rich platform for designing complex, self-assembling systems.

Future research will likely explore the use of this diamine to construct novel supramolecular architectures such as helicates, cages, and coordination polymers. The steric bulk of the ethyl group and the electronic influence of the chloro substituent can be exploited to direct the assembly process, leading to structures with specific shapes and cavity sizes. These assemblies have potential applications in host-guest chemistry, where they can act as nanoscale reaction vessels, selectively bind small molecules, or protect unstable species. Understanding the dynamic behavior and assembly mechanisms of these systems is crucial for designing functional nanodevices and smart materials. nih.gov

| Supramolecular Assembly | Potential Role of Diamine Scaffold | Emerging Application |

| Metal-Organic Frameworks (MOFs) | As a linker to connect metal nodes, creating porous structures. | Gas storage, separation, and catalysis. |

| Helicates and Cages | Self-assembly with metal ions to form container-like molecules. | Molecular recognition and encapsulation of guest molecules. nih.gov |

| Hydrogen-Bonded Networks | Formation of extended structures through intermolecular hydrogen bonds. | Crystal engineering and development of functional materials. |

| Foldamers | As monomers in synthetic oligomers that adopt specific secondary structures. | Mimicking biological molecules and creating novel catalysts. |

Advanced Characterization Methodologies for Reaction Intermediates

A deep understanding of reaction mechanisms is paramount for optimizing chemical processes and discovering new transformations. A significant challenge in studying reactions involving aromatic diamines is the detection and characterization of transient and highly reactive intermediates. Future research will increasingly rely on advanced, in-situ spectroscopic and spectrometric techniques to probe these fleeting species in real-time.

Operando spectroscopy, which involves monitoring a catalyst or reaction mixture under actual working conditions, is a powerful approach. nih.govchimia.ch Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information about bond formations and breakages. mt.com For faster reactions, methods such as the electron transfer stopped-flow (ETSF) technique allow for the spectroscopic detection and kinetic analysis of short-lived species like cation radicals within milliseconds. rsc.org Additionally, the development of novel radical traps that convert transient radicals into stable, analyzable products by mass spectrometry offers a powerful tool for mechanistic investigation. acs.org These advanced methods will provide unprecedented insight into the reaction pathways of this compound, enabling more rational reaction design.

| Methodology | Information Gained | Relevance to Diamine Chemistry |

| Operando FTIR/Raman Spectroscopy | Real-time monitoring of functional group changes. mt.commdpi.com | Elucidating reaction pathways and catalyst behavior. |

| Stopped-Flow Spectroscopy | Kinetic data on fast reactions and detection of transient species. rsc.orgperkinelmer.com | Studying the formation and decay of short-lived intermediates. |

| In-Situ NMR Spectroscopy | Structural information on intermediates and products in the reaction mixture. | Tracking reaction progress and identifying unexpected products. |

| Mass Spectrometry with Chemical Trapping | Identification of highly reactive intermediates (e.g., radicals). acs.orgcsbsju.edu | Confirming the presence of radical pathways in derivatization reactions. |

Multicomponent Reactions Featuring Aromatic Diamines

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of green and efficient chemistry. They offer high atom economy, reduce waste by eliminating intermediate purification steps, and allow for the rapid generation of molecular diversity. Aromatic diamines are valuable substrates for a variety of MCRs.

The structure of this compound makes it an ideal candidate for established and novel MCRs to synthesize heterocyclic scaffolds, which are prevalent in medicinal chemistry. For example, it could participate in reactions analogous to the Ugi or Biginelli reactions to create diverse libraries of benzodiazepines or other nitrogen-containing heterocycles. doe.gov Future research will focus on designing new MCRs that specifically leverage the differential reactivity of the primary and N-ethylated secondary amine groups. This could lead to highly regioselective syntheses of complex, polycyclic structures that would be difficult to access through traditional multi-step sequences.

| Multicomponent Reaction | Potential Product Scaffold | Key Features |

| Ugi Reaction | Peptidomimetic structures, complex amides. | High convergence and structural diversity. |

| Biginelli Reaction | Dihydropyrimidinones and related heterocycles. | Access to medicinally relevant scaffolds. |

| Hantzsch Dihydropyridine Synthesis | Dihydropyridine derivatives. | Important for calcium channel blockers and other pharmaceuticals. |

| Novel Diamine-Based MCRs | Benzodiazepines, quinoxalines, and other fused heterocycles. doe.gov | Step-economic synthesis of complex drug-like molecules. |

Q & A

Q. What established synthetic routes are used for 5-Chloro-1-N-ethylbenzene-1,2-diamine, and how can reaction conditions optimize yield and purity?

The compound is synthesized via alkylation of benzene-1,2-diamine derivatives. Key steps include:

- N-Ethylation : Use ethyl halides (e.g., ethyl bromide) with a strong base (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or THF at 60–80°C under inert gas .

- Chlorination : Introduce chlorine via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in acetic acid .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers monitor?

Essential methods include:

- NMR : ¹H NMR detects amine protons (δ 2.5–5.0 ppm, broad) and aromatic protons influenced by Cl and ethyl groups. ¹³C NMR identifies Cl-substituted carbons (~125–135 ppm) .

- IR : N-H stretches (3200–3400 cm⁻¹) and aromatic C-Cl (550–600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 200.6 for C₈H₁₁ClN₂) .

Q. What are common oxidation and reduction pathways, and how do reaction conditions influence product distribution?

- Oxidation : Use H₂O₂ or KMnO₄ to form quinone-like structures. pH control (acidic vs. basic) determines product selectivity .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) or LiAlH₄ reduces aromatic amines to cyclohexane derivatives .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in derivatives of this compound?

- Directing Groups : Introduce electron-withdrawing groups (e.g., NO₂) to guide electrophilic substitution. Subsequent reduction restores amine functionality .

- Computational Modeling : DFT calculations predict reactive sites based on charge distribution. Validate with X-ray crystallography (SHELXL refinement) .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

Q. What strategies resolve discrepancies between crystallographic and computational structural data?

Combine:

- X-ray Crystallography : Refine structures with SHELXL to <0.01 Å resolution .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to model solution conformations .

- NOESY NMR : Detect through-space correlations to validate dynamic behavior .

Q. How can molecular docking predict interactions between derivatives and target enzymes?

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What in vitro assays differentiate direct biological activity from redox interference?

- Controls : Include redox cycling assays (e.g., with glutathione) to detect false positives.

- Orthogonal Assays : Pair cell viability (MTT assay) with target-specific enzyme inhibition (e.g., kinase assays) .

Data Contradiction and Methodological Challenges

Q. How should researchers address conflicting reports on reaction yields or spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.